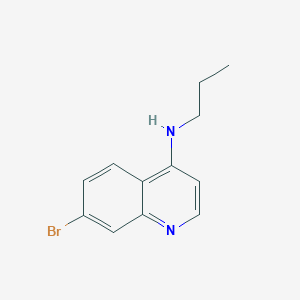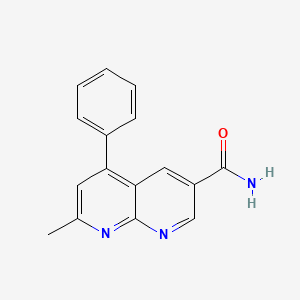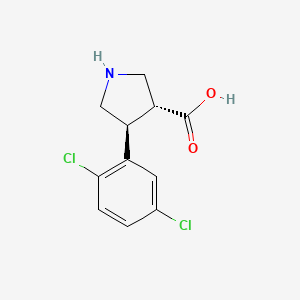
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-4-(2,5-ジクロロフェニル)ピロリジン-3-カルボン酸は、医薬品化学、有機合成、材料科学など、さまざまな分野で潜在的な用途を持つキラル化合物です。この化合物は、ジクロロフェニル基とカルボン酸官能基が置換されたピロリジン環を特徴としており、そのユニークな化学的特性と生物学的活性に寄与している可能性があります。
準備方法
合成経路と反応条件
(3R,4S)-4-(2,5-ジクロロフェニル)ピロリジン-3-カルボン酸の合成は、通常、以下の手順を伴います。
ピロリジン環の形成: これは、アミノ酸やアミンなどの適切な前駆体を含む環化反応によって達成できます。
ジクロロフェニル基の導入: この手順には、ピロリジン環にジクロロフェニル基を結合させるための求電子置換反応またはその他のカップリング反応が含まれる場合があります。
工業生産方法
工業生産方法には、収率、純度、費用対効果などの要因に焦点を当て、上記合成経路を大規模生産向けに最適化することが含まれる場合があります。触媒、溶媒、反応条件は、効率的でスケーラブルな合成を確保するために慎重に選択されます。
化学反応の分析
反応の種類
(3R,4S)-4-(2,5-ジクロロフェニル)ピロリジン-3-カルボン酸は、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、対応するケトンまたはアルデヒドを形成するために酸化される可能性があります。
還元: 還元反応は、カルボン酸基をアルコールまたは他の還元型に変換することができます。
置換: ジクロロフェニル基は、求核置換反応または求電子置換反応に関与することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。
置換: 条件は特定の置換反応によって異なる場合がありますが、一般的な試薬にはハロゲン、求核剤、求電子剤が含まれます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりケトンが生成され、還元によりアルコールが生成される場合があります。
科学研究の用途
化学: 有機合成におけるビルディングブロックとして、非対称合成におけるキラル補助剤として使用されます。
生物学: 酵素阻害や受容体結合などの潜在的な生物学的活性を研究されています。
医学: 抗炎症作用や抗癌作用などの潜在的な治療効果について調査されています。
産業: 新しい材料の開発や、他の貴重な化合物を合成するための前駆体として使用されています。
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
(3R,4S)-4-(2,5-ジクロロフェニル)ピロリジン-3-カルボン酸がその効果を発揮するメカニズムには、酵素、受容体、タンパク質などの特定の分子標的との相互作用が含まれる可能性があります。この化合物の構造により、これらの標的に結合し、それらの活性を調節することができ、さまざまな生物学的効果をもたらします。正確な経路と関与する分子相互作用を解明するには、詳細な研究が必要です。
類似の化合物との比較
類似の化合物
(3R,4S)-4-(2,5-ジクロロフェニル)ピロリジン-3-カルボン酸: その特定の置換パターンとキラル配置により、ユニークです。
その他のピロリジン誘導体: ピロリジン環にメチル基やエチル基などの異なる置換基を持つ化合物。
フェニルピロリジンカルボン酸: ジクロロフェニル基の代わりにフェニル基を持つ化合物。
ユニークさ
(3R,4S)-4-(2,5-ジクロロフェニル)ピロリジン-3-カルボン酸のユニークさは、その特定の置換パターンとキラル配置にあります。これは、他の類似の化合物と比較して、異なる化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid: Unique due to its specific substitution pattern and chiral configuration.
Other Pyrrolidine Derivatives: Compounds with different substituents on the pyrrolidine ring, such as methyl or ethyl groups.
Phenylpyrrolidine Carboxylic Acids: Compounds with phenyl groups instead of dichlorophenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and chiral configuration, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C11H11Cl2NO2 |
|---|---|
分子量 |
260.11 g/mol |
IUPAC名 |
(3R,4S)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11Cl2NO2/c12-6-1-2-10(13)7(3-6)8-4-14-5-9(8)11(15)16/h1-3,8-9,14H,4-5H2,(H,15,16)/t8-,9+/m1/s1 |
InChIキー |
VKDXYQPZUWSCKU-BDAKNGLRSA-N |
異性体SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl |
正規SMILES |
C1C(C(CN1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







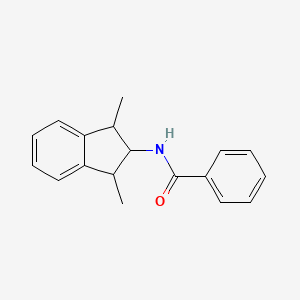
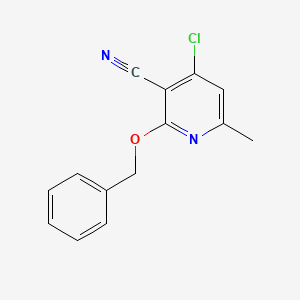
![8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane](/img/structure/B11855089.png)
